molecular formula C12H17NO2 B8517355 Phenylglycine butyl ester

Phenylglycine butyl ester

Cat. No. B8517355
M. Wt: 207.27 g/mol
InChI Key: GZWRQDVFLUPFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04322548

Procedure details

To 6.3 gram NaHCO3 (0.075 mole) dissolved in 75 ml water was added a mixture 50 ml of heptane and 25 ml MeCl2. To the agitated 2-phase system was added 12.2 gram D(-) phenylglycine butyl ester hydrochloride (0.05 mole) over 20 minutes at 12°-14° C. The layers were allowed to settle.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
phenylglycine butyl ester hydrochloride
Quantity
12.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+].CCCCCCC.C(Cl)Cl.Cl.[CH2:17]([O:21][C:22](=[O:31])[CH2:23][NH:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH2:18][CH2:19][CH3:20]>O>[CH2:17]([O:21][C:22](=[O:31])[CH2:23][NH:24][C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1)[CH2:18][CH2:19][CH3:20] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCCC
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
phenylglycine butyl ester hydrochloride
Quantity
12.2 g
Type
reactant
Smiles
Cl.C(CCC)OC(CNC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)OC(CNC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.